- Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRFOrganic Letters, 2014, 16(6), 1744-1747,
Cas no 944904-58-9 (1-6-(trifluoromethyl)pyridin-2-ylethan-1-one)

944904-58-9 structure
Produktname:1-6-(trifluoromethyl)pyridin-2-ylethan-1-one
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(6-trifluoromethyl-pyridin-2-yl)ethanone
- 1-(6-TRIFLUOROMETHYL-PYRIDIN-2-YL)-ETHANONE
- 1-[6-(trifluoromethyl)pyridin-2-yl]ethanone
- 1-[6-(Trifluoromethyl)-2-pyridinyl]-ethanone
- FT-0775186
- SCHEMBL13043982
- CS-0146953
- MFCD10696237
- BS-17954
- 944904-58-9
- 1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- D83953
- 1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone
- 1-[6-(TRIFLUOROMETHYL)PYRIDIN-2-YL]ETHAN-1-ONE
- 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone
- DTXSID401261663
- AB56836
- EN300-23320364
- 1-(6-trifluoromethylpyridin-2-yl)ethanone
- AKOS006305054
- 1-[6-(Trifluoromethyl)-2-pyridinyl]ethanone (ACI)
- 1-6-(trifluoromethyl)pyridin-2-ylethan-1-one
- DB-345372
-
- MDL: MFCD10696237
- Inchi: 1S/C8H6F3NO/c1-5(13)6-3-2-4-7(12-6)8(9,10)11/h2-4H,1H3
- InChI-Schlüssel: ROKPMZALLPKDMB-UHFFFAOYSA-N
- Lächelt: FC(C1C=CC=C(C(C)=O)N=1)(F)F
Berechnete Eigenschaften
- Genaue Masse: 189.04014830g/mol
- Monoisotopenmasse: 189.04014830g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 2
- Komplexität: 202
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 30Ų
- XLogP3: 1.8
Experimentelle Eigenschaften
- Dichte: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 176.4±35.0 ºC (760 Torr),
- Flammpunkt: 60.5±25.9 ºC,
- Löslichkeit: Leicht löslich (4,5 g/l) (25°C),
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173526-250mg |
1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one |
944904-58-9 | 97% | 250mg |
$180 | 2022-06-09 | |
Chemenu | CM173526-5g |
1-(6-(trifluoromethyl)pyridin-2-yl)ethan-1-one |
944904-58-9 | 97% | 5g |
$1234 | 2022-06-09 | |
Alichem | A029182003-5g |
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |
944904-58-9 | 97% | 5g |
$1072.00 | 2023-08-31 | |
Alichem | A029182003-10g |
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |
944904-58-9 | 97% | 10g |
$1704.48 | 2023-08-31 | |
Alichem | A029182003-25g |
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |
944904-58-9 | 97% | 25g |
$2653.20 | 2023-08-31 | |
eNovation Chemicals LLC | Y1200622-5g |
1-(6-(Trifluoromethyl)pyridin-2-yl)ethanone |
944904-58-9 | 95% | 5g |
$1100 | 2024-07-23 | |
Enamine | EN300-23320364-0.5g |
1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |
944904-58-9 | 95% | 0.5g |
$249.0 | 2024-06-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OU887-5g |
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one |
944904-58-9 | 97% | 5g |
9464CNY | 2021-05-07 | |
Enamine | EN300-23320364-0.05g |
1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |
944904-58-9 | 95% | 0.05g |
$75.0 | 2024-06-19 | |
Enamine | EN300-23320364-0.25g |
1-[6-(trifluoromethyl)pyridin-2-yl]ethan-1-one |
944904-58-9 | 95% | 0.25g |
$157.0 | 2024-06-19 |
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 8 h, 100 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt; 18 h, 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Referenz
- Preparation of heterocyclic compounds as kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; rt → -60 °C
1.2 Reagents: Butyllithium ; 3 h, -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Butyllithium ; 3 h, -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Substituted tricyclic aza-heterocycles as SOS1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- 3-Amino-1-heterocyclic-1-propanol derivatives as beta adrenergic agonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 25 h, -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Referenz
- Boronate Urea Activation of Nitrocyclopropane CarboxylatesOrganic Letters, 2012, 14(2), 444-447,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- 2-Amino-1-heterocyclic-1-ethanol derivatives as beta adrenergic agonists and their preparation, pharmaceutical compositions and use in the treatment of neurodegenerative diseases, United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Beta adrenergic agonist and methods of using the same, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of tetrazolinone compounds as pesticides, World Intellectual Property Organization, , ,
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Raw materials
- 2-Bromo-6-(trifluoromethyl)pyridine
- N,N-Dimethylacetamide
- 2-(1-Ethoxyethenyl)-6-(trifluoromethyl)pyridine
- 1-(6-bromo-2-pyridyl)ethanone
- (1,10-Phenanthroline)(trifluoromethyl)copper
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Preparation Products
1-6-(trifluoromethyl)pyridin-2-ylethan-1-one Verwandte Literatur
-
1. Book reviews
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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(CAS:944904-58-9)1-6-(trifluoromethyl)pyridin-2-ylethan-1-one

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